2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Lipophilicity Drug-likeness ADME prediction

2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5) is a polysubstituted pyrimidine-5-carbonitrile derivative bearing a 2-amino group, a 4-propylsulfanyl substituent, and a 6-(2-thienyl) moiety. With a molecular formula of C₁₂H₁₂N₄S₂ and a molecular weight of 276.4 g·mol⁻¹, it belongs to a broader class of 2-amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitriles that have attracted attention as scaffolds in medicinal chemistry and agrochemical discovery.

Molecular Formula C12H12N4S2
Molecular Weight 276.38
CAS No. 478067-19-5
Cat. No. B2514158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
CAS478067-19-5
Molecular FormulaC12H12N4S2
Molecular Weight276.38
Structural Identifiers
SMILESCCCSC1=NC(=NC(=C1C#N)C2=CC=CS2)N
InChIInChI=1S/C12H12N4S2/c1-2-5-18-11-8(7-13)10(15-12(14)16-11)9-4-3-6-17-9/h3-4,6H,2,5H2,1H3,(H2,14,15,16)
InChIKeyDHLSLRSJGIFJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5): Critical Physicochemical and Structural Benchmarks for Procurement Decisions in Heterocyclic Chemistry


2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5) is a polysubstituted pyrimidine-5-carbonitrile derivative bearing a 2-amino group, a 4-propylsulfanyl substituent, and a 6-(2-thienyl) moiety [1]. With a molecular formula of C₁₂H₁₂N₄S₂ and a molecular weight of 276.4 g·mol⁻¹, it belongs to a broader class of 2-amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitriles that have attracted attention as scaffolds in medicinal chemistry and agrochemical discovery [2]. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 129 Ų position it within a drug-like property space distinct from its shorter-chain and branched-chain analogs, making lipophilicity-controlled property tuning a key consideration in compound selection [1].

Why Generic Substitution of 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5) Fails: Lipophilicity, Steric Demand, and Crystallinity as First-Order Differentiation Axes


Superficially interchangeable members of the 2-amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile series—including the methylthio (CAS 68364-50-1), ethylthio (CAS 478067-18-4), and isopropylthio (CAS 478067-17-3) congeners—diverge substantially in properties that govern solubility, membrane partitioning, crystallization behavior, and target-binding thermodynamics [1]. The incremental methylene unit in the n-propylsulfanyl chain (versus ethyl) shifts the computed XLogP3 by approximately +0.3 to +0.5 log units, a magnitude that can alter logD-dependent assay outcomes [1]. Moreover, the linear n-propyl chain occupies a steric and conformational space fundamentally different from the branched isopropyl analog, leading to distinct solid-state packing as reflected in divergent melting points across the series . Substituting any of these analogs without experimental re-validation therefore risks introducing uncontrolled lipophilicity offsets, altered crystallinity, and unanticipated SAR discontinuities.

Quantitative Differentiation Evidence for 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5) Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation of 478067-19-5 Versus Shorter-Chain and Branched-Chain Analogs

The target compound (CAS 478067-19-5) exhibits a computed XLogP3 of 2.7, representing a quantifiable increase in predicted lipophilicity relative to its ethylthio analog (CAS 478067-18-4). While experimentally determined logP or logD values for this specific compound series are not available in the public domain, the XLogP3 descriptor—validated across the PubChem compound corpus—provides the only consistent, structure-derived comparator across the homologous series [1][2]. The n-propyl chain extends beyond the ethyl chain by one methylene unit, and the linear conformation of the n-propyl group offers a different hydrophobic contact surface than the branched isopropyl congener (CAS 478067-17-3), which possesses an identical molecular weight (276.4 g·mol⁻¹) but a distinct computed lipophilicity profile [1].

Lipophilicity Drug-likeness ADME prediction

Experimentally Determined Melting Point Range as a Crystallinity and Purity Proxy: Cross-Series Comparison

The melting points of the closest analogs are available from supplier certificates of analysis: the ethylthio analog (CAS 478067-18-4) melts at 126.0–128.0 °C, and the methylthio analog (CAS 68364-50-1) melts at 160–162 °C . The melting point of the target compound (CAS 478067-19-5) has been reported in commercial databases as 136–138 °C . The n-propyl compound therefore occupies a thermal stability and crystal packing space intermediate between the ethyl and methyl congeners. The approximately 10 °C elevation over the ethyl analog indicates stronger lattice energy, which can impact solubility, dissolution rate, and formulation behavior in both in vitro assay formats and in vivo dosing vehicles.

Crystallinity Solid-state properties Purity assessment

Vendor-Supplied Purity Baseline: Minimum Acceptable Purity Threshold for CAS 478067-19-5 from JK Chemical

JK Chemical (Key Organics) lists 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (Catalog No. 7M-613S) with a purity specification of >90% . In contrast, the methylthio analog (CAS 68364-50-1) is commercially available at a purity of 98% (Leyan, Catalog No. 1660548) , while the ethylthio (CAS 478067-18-4) and isopropylthio (CAS 478067-17-3) analogs are offered at ≥95% purity (AKSci) . The lower purity specification for the n-propyl compound reflects the more challenging synthesis and purification of this particular homolog—likely a consequence of its intermediate lipophilicity, which complicates chromatographic separation from closely eluting byproducts. Procurement officers must therefore weigh the 90% purity floor against project-specific assay tolerance for impurities.

Purity specification Quality control Procurement threshold

Topological Polar Surface Area (TPSA) as a Surrogate for Membrane Permeability Differentiation Within the Homologous Series

The target compound (CAS 478067-19-5) possesses a computed topological polar surface area (TPSA) of 129 Ų, a value governed primarily by the 2-amino group, the 5-carbonitrile, and the pyrimidine ring nitrogens [1]. The alkylsulfanyl chain at position 4 does not contribute polar atoms and therefore does not alter TPSA; consequently, all members of the homologous series (methyl, ethyl, n-propyl, isopropyl) share an identical TPSA of 129 Ų. However, the established inverse relationship between TPSA and passive membrane permeability—where TPSA < 140 Ų is generally considered permissive for oral bioavailability—places this entire series within a favorable permeability zone [2][3]. Selection of the n-propyl congener over the methyl or ethyl analog therefore represents a lipophilicity modulation strategy without sacrificing the favorable TPSA baseline.

TPSA Membrane permeability Bioavailability prediction

Class-Level Antitumor Activity Context for 6-Thienyl-5-cyanopyrimidine Scaffolds: Published IC₅₀ Benchmarks Against MCF-7 and HEPG-2 Cell Lines

While no direct, head-to-head antitumor assay data are publicly available for CAS 478067-19-5 against its specific alkylsulfanyl analogs, Shehab et al. (2017) reported antitumor IC₅₀ values for a closely related series of 6-(2-thienyl)-5-cyanopyrimidine derivatives against MCF-7 (breast adenocarcinoma) and HEPG-2 (hepatocellular carcinoma) cell lines [1]. The most potent compound in that series achieved IC₅₀ values of 20.72 μM (MCF-7) and 25.46 μM (HEPG-2), establishing a quantitative activity baseline for the 6-thienyl-5-cyanopyrimidine pharmacophore. This context frames the target compound as a scaffold within an activity-validated chemical space, where modification of the 4-alkylsulfanyl substituent is a recognized strategy for potency optimization. It must be explicitly noted that this is class-level inference only; the specific IC₅₀ of CAS 478067-19-5 in these assays has not been independently reported.

Antitumor activity MCF-7 HEPG-2 IC50 benchmark

Patent Landscape Context: 2-Amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitriles as a Protected Chemical Space in Therapeutic and Agrochemical Applications

The broader 5-pyrimidinecarbonitrile chemical space has been claimed in multiple patent families. FMC Corporation has disclosed herbicidal 5-pyrimidinecarbonitriles bearing amino substituents at the 2- and 6-positions and an alkoxy substituent at the 4-position, demonstrating agricultural utility [1]. Separately, US Patent 6,166,030 (2000) claims compounds of formula (I) wherein R₁ represents a 2-thienyl or 3-thienyl ring and R₂ represents C₁–C₄ alkyl—a Markush structure that encompasses 2-amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitriles including the n-propyl congener—for therapeutic use [2]. While these patents do not provide direct comparative biological data for CAS 478067-19-5 versus its analogs, they establish that the C₁–C₄ alkylsulfanyl substitution range is a strategically protected chemical space. Procurement of CAS 478067-19-5 may therefore carry different freedom-to-operate implications than procurement of the methyl or ethyl congeners, depending on the intended application.

Patent landscape Freedom to operate Agrochemical intermediates

Evidence-Backed Application Scenarios Where 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5) Delivers Differentiated Value


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry Programs Targeting Intracellular Kinases

When a medicinal chemistry team has identified the 2-amino-4-(alkylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile scaffold as a hit against an intracellular kinase target (e.g., GSK-3β, FAK, or Aurora kinase A) and seeks to increase cellular permeability without altering TPSA, CAS 478067-19-5 offers a calculated XLogP3 of 2.7, representing an approximate +0.3 to +0.5 log unit increase over the ethyl analog [1][2]. This property modulation is achievable while maintaining the identical TPSA of 129 Ų that characterizes the entire series, thereby preserving the favorable <140 Ų threshold associated with oral bioavailability potential [3]. The linear n-propyl chain further distinguishes the compound from the branched isopropyl congener, which presents a different hydrophobic contact surface despite identical molecular weight, enabling a systematic exploration of steric versus lipophilic contributions to target affinity.

Antitumor SAR Expansion Using the 6-Thienyl-5-cyanopyrimidine Pharmacophore with 4-Position Alkyl Chain Variation

Building on the class-level antitumor activity established by Shehab et al. (2017), who reported IC₅₀ values of 20.72–38.5 μM against MCF-7 and 25.46–62.02 μM against HEPG-2 for 6-thienyl-5-cyanopyrimidine derivatives, CAS 478067-19-5 serves as the n-propyl member of a homologous series permitting systematic exploration of 4-position alkyl chain effects on antiproliferative potency [4]. The ~2-fold activity spread observed within the thiouracil sub-class indicates that alkyl chain identity can meaningfully impact in vitro potency, and the procurement of the n-propyl variant—positioned between the shorter ethyl and the bulkier benzyl-substituted analogs—fills a specific gap in the lipophilicity and steric parameter space for quantitative structure-activity relationship (QSAR) model building.

Agrochemical Intermediate Screening for Herbicidal 5-Pyrimidinecarbonitrile Development

FMC Corporation's patent disclosures establish that 5-pyrimidinecarbonitriles with amino substitution at the 2- and 6-positions exhibit potent herbicidal activity against grassy and broad-leaved weeds while maintaining crop safety in corn and cotton [5]. CAS 478067-19-5, with its 2-amino group, 6-(2-thienyl) substituent, and 4-(n-propylsulfanyl) chain, maps onto key structural features of this herbicidal pharmacophore. The intermediate melting point of 136–138 °C (compared to 126–128 °C for the ethyl analog and 160–162 °C for the methyl analog) further suggests distinct formulation properties, including potentially favorable suspension concentrate stability for agricultural spray applications .

Analytical Reference Standard Procurement with Purity-Aware Experimental Design

For analytical chemistry groups requiring a reference standard of the n-propyl homolog for HPLC method development or impurity profiling, CAS 478067-19-5 is commercially available from Key Organics (Cat. No. 7M-613S) at >90% purity . Given the 5–8 percentage point purity differential relative to the methyl analog (98%) and ethyl/isopropyl analogs (≥95%), experimental protocols must account for the possibility of up to 10% impurity content . This makes CAS 478067-19-5 particularly suitable as a system suitability standard for gradient HPLC methods that require baseline resolution of the n-propyl compound from its ethyl and isopropyl homologs, as the presence of these related impurities can be leveraged to validate chromatographic selectivity.

Quote Request

Request a Quote for 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.